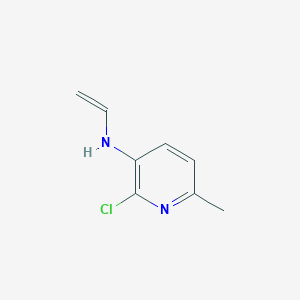
2-Chloro-6-methyl-N-vinylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methyl-N-vinylpyridin-3-amine is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the sixth position, and a vinyl group attached to the nitrogen atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-N-vinylpyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine.
Vinylation: The nitrogen atom in the pyridine ring is vinylated using a suitable vinylating agent under controlled conditions.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-methyl-N-vinylpyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Polymerization: The vinyl group can participate in polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in solvents like toluene or chloroform.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Polymers: Vinyl polymers with specific mechanical and chemical properties.
Applications De Recherche Scientifique
2-Chloro-6-methyl-N-vinylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-methyl-N-vinylpyridin-3-amine involves its interaction with specific molecular targets. The vinyl group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The chlorine atom enhances its reactivity, making it a potent electrophile in various chemical reactions.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylpyridine: Lacks the vinyl group, making it less reactive in certain polymerization reactions.
2-Chloro-3-vinylpyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
6-Methyl-3-vinylpyridine: Lacks the chlorine atom, reducing its electrophilicity.
Uniqueness: 2-Chloro-6-methyl-N-vinylpyridin-3-amine is unique due to the combination of the chlorine, methyl, and vinyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
2-chloro-N-ethenyl-6-methylpyridin-3-amine |
InChI |
InChI=1S/C8H9ClN2/c1-3-10-7-5-4-6(2)11-8(7)9/h3-5,10H,1H2,2H3 |
Clé InChI |
DPPDIFVXILJGLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)NC=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


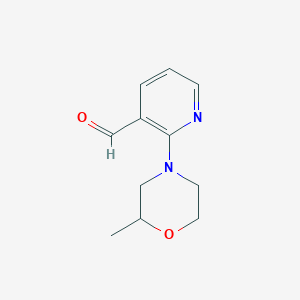

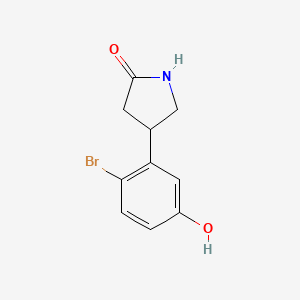
![3-Methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B13160632.png)
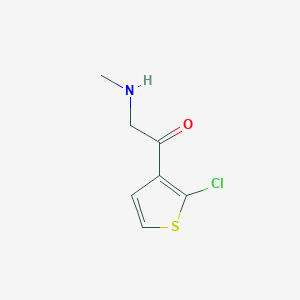
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B13160639.png)
![Decahydropyrrolo[3,2-c]azepine](/img/structure/B13160643.png)
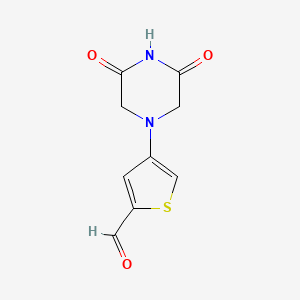
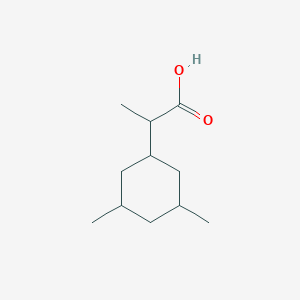
![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl}methyl)carbamate](/img/structure/B13160670.png)



![2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13160716.png)
